molecular formula C12H13NO B1309044 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde CAS No. 878433-03-5

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1309044
CAS No.: 878433-03-5
M. Wt: 187.24 g/mol
InChI Key: GEDPMWXHUVVLTF-UHFFFAOYSA-N
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Description

“2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a bicyclic arrangement of two rings, with one being a benzene ring and the other a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various reagents. For example, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring . The exact structure of “this compound” would include additional functional groups attached to this basic indole structure.


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can yield a Schiff base upon condensation with 2-hydroxybenzohydrazide .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Related compounds, such as ethyl 2-methyl-1H-indole-3-carboxylate, have been characterized in terms of their structure, chemical names, physical and chemical properties, classification, and more .

Scientific Research Applications

Antimicrobial Activity

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives have shown promising antimicrobial activities. A study highlighted the synthesis of indole semicarbazones derived from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, demonstrating good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010).

Tyrosinase Inhibition

Research involving indole-3-carbaldehyde isolated from fungus YL185 demonstrated its effectiveness as a tyrosinase inhibitor, which can be critical in addressing hyperpigmentation issues. This compound inhibited the enzyme tyrosinase, instrumental in melanin production, indicating its potential application in skin lightening and treating disorders of hyperpigmentation (Shimizu et al., 2003).

Green Chemistry and Catalysis

The compound is used in green chemistry applications, notably in a solvent-free method for Knoevenagel condensation, presenting an environmentally friendly synthetic route. This approach, utilizing ZnO nanoparticles and a grindstone method, leads to high yields and short reaction times, underscoring the efficiency and sustainability of the process for synthesizing knoevenagel condensed products of indole-3-carbaldehydes (Madan, 2020).

Anticancer Activity

Studies have explored the cytotoxic properties of indole derivatives against cancer cells. For instance, a novel cytotoxic indole-3-ethenamide, alongside known compounds including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, were isolated from the halotolerant fungus Aspergillus sclerotiorum, showing moderate cytotoxicity against A-549 (lung carcinoma) cells (Wang et al., 2011).

Safety and Hazards

The safety and hazards associated with “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure and properties. For related compounds, hazard statements and precautionary statements have been provided .

Future Directions

The future directions for research on “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been highlighted for their role in the preparation of biologically active compounds and indole alkaloids .

Biochemical Analysis

Biochemical Properties

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are crucial for its biological activity, as they facilitate the formation of complex molecules that exhibit various pharmacological properties.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can modulate the activity of key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It has been shown to bind to various receptors and enzymes, thereby modulating their activity. For instance, indole derivatives can act as protein kinase inhibitors, which play a crucial role in regulating cell growth and proliferation . This binding interaction is essential for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, indole derivatives have been observed to undergo degradation under certain conditions, which can affect their biological activity . Additionally, long-term exposure to this compound can lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound exhibit beneficial effects, while high doses can lead to toxicity and adverse effects . For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of compounds with diverse biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes via specific transporters, which play a crucial role in determining their bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-ethyl-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPMWXHUVVLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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